Octaphenylene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C48H32 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
nonacyclo[42.4.0.02,7.08,13.014,19.020,25.026,31.032,37.038,43]octatetraconta-1(48),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40,42,44,46-tetracosaene |
InChI |
InChI=1S/C48H32/c1-2-18-34-33(17-1)35-19-3-4-21-37(35)39-23-7-8-25-41(39)43-27-11-12-29-45(43)47-31-15-16-32-48(47)46-30-14-13-28-44(46)42-26-10-9-24-40(42)38-22-6-5-20-36(34)38/h1-32H |
InChI Key |
NOAKQZUXUXSOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5C6=CC=CC=C6C7=CC=CC=C7C8=CC=CC=C8C9=CC=CC=C29 |
Origin of Product |
United States |
Synthetic Methodologies for Octaphenylene and Its Congeners
Convergent Synthetic Strategies for Octaphenylene Core Architectures
Copper-Mediated Oxidative Homo- and Cross-Coupling Reactions
Copper-mediated coupling reactions, particularly the Ullmann reaction, represent a classical and effective method for the formation of aryl-aryl bonds, a key step in constructing this compound precursors. byjus.comwikipedia.org This type of reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comslideshare.net In the context of this compound synthesis, this can be applied as either a homocoupling, joining two identical molecules, or a cross-coupling, uniting two different fragments. wikipedia.orgbyjus.com
The traditional Ullmann reaction requires high temperatures, often exceeding 200°C, and utilizes copper powder or copper bronze. byjus.comorganic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org Modern variations have been developed to proceed under milder conditions. organic-chemistry.org For instance, the synthesis of substituted tetraphenylenes, which can serve as building blocks, has been achieved through the Cu(II)-mediated homocoupling of corresponding dilithio substrates. scispace.com Similarly, the synthesis of 2,7,10,15-Tetrahydroxytetraphenylene (THTP) was accomplished via a homocoupling reaction of 2,2'-dibromo-5,5'-dimethoxybiphenyl. researchgate.net
These copper-mediated strategies are foundational in creating the necessary biaryl linkages that are further elaborated into the full this compound structure. scispace.comresearchgate.net The choice between homo- and cross-coupling provides flexibility in the synthetic design, allowing for the creation of both symmetrical and unsymmetrical precursors. byjus.comnih.gov
Table 1: Examples of Copper-Mediated Coupling Reactions in the Synthesis of this compound Precursors
| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |
| Homocoupling | 2,2'-dibromo-5,5'-dimethoxybiphenyl | Copper | 2,7,10,15-Tetrahydroxytetraphenylene (THTP) | researchgate.net |
| Homocoupling | Dilithio substrates of substituted biphenyls | Cu(II) | Substituted tetraphenylenes | scispace.com |
| Ullmann Coupling | Aryl Halides | Copper | Biaryls | byjus.comwikipedia.org |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly prominent in the synthesis of this compound and its precursors due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.netwikipedia.orgorganic-chemistry.org
This methodology has been successfully employed in the convergent synthesis of this compound by first creating tetraphenylene (B3251814) units. For example, a double Suzuki cross-coupling reaction between biphenyl-2,2'-diboronic ester and 2,2'-diiodobiphenyl (B1330377) can afford a tetraphenylene with a central eight-membered ring. researchgate.net This strategy has been used to synthesize a variety of optically pure oligophenylenes with 6, 8, 10, and 12 phenyl rings, demonstrating its robustness in building complex helical structures. researchgate.net The synthesis of precursors for tetraphenylene derivatives often begins with palladium-catalyzed double Suzuki cross-coupling reactions. oup.com
Beyond the Suzuki reaction, other palladium-catalyzed methods like the Negishi and Heck reactions are also instrumental. sioc-journal.cn For instance, a microwave-assisted palladium-catalyzed annulative dimerization has been used to construct the double helical this compound structure with operational simplicity. rsc.org These reactions typically involve an oxidative addition, transmetalation, and reductive elimination catalytic cycle. libretexts.org
Table 2: Palladium-Catalyzed Reactions for this compound Synthesis
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System | Key Product | Reference |
| Suzuki Coupling | Biphenyl-2,2'-diboronic ester | 2,2'-diiodobiphenyl | Pd(OAc)₂ / K₂CO₃ | Tetraphenylene | researchgate.net |
| Suzuki Coupling | Arylboronic acids | Aryl or Vinyl Halides/Triflates | Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃ | Biaryls/Vinylarenes | organic-chemistry.org |
| Annulative Dimerization | 1,16-dibromotetraphenylene derivative | Itself | Palladium catalyst | Double helical this compound | rsc.org |
Scholl Reaction for Cyclic Precursors and Annulation
The Scholl reaction is a key transformation for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nanographenes, involving an intramolecular oxidative aryl-aryl coupling to form new rings. researchgate.netnih.gov This reaction is particularly crucial in the final steps of synthesizing this compound and its derivatives, where it is used to cyclize flexible o-quateraryl precursors into the rigid, saddle-shaped tetrabenzo researchgate.netcirculene core. researchgate.netacs.org
Typically, the Scholl reaction leads to the formation of six-membered rings, but its application to form the strained eight-membered ring of this compound is a notable exception. researchgate.net The reaction is usually mediated by a combination of a Lewis acid (e.g., FeCl₃, AlCl₃) and a protic acid, or other oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) with methanesulfonic acid. researchgate.net The choice of oxidant and reaction conditions can significantly influence the outcome, sometimes leading to unexpected products. For example, using DDQ and MeSO₃H on a specific polyphenylene precursor yielded an octagon-containing, negatively curved molecule in nearly quantitative yield, whereas FeCl₃ led to a planar product. researchgate.net
The synthesis of a twisted nanographene containing an researchgate.netcirculene moiety utilized a Scholl reaction as the key ring-forming step from a macrocyclic precursor. researchgate.net During this process, incompletely cyclized products were isolated, providing valuable insight into the mechanism of forming the strained eight-membered ring. researchgate.net
Table 3: Scholl Reaction Conditions for this compound Architectures
| Precursor | Oxidant/Acid System | Product | Key Feature | Reference |
| Cyclic this compound precursor | Scholl Reaction | Tetrabenzo researchgate.netcirculene (TB8C) | Deep saddle shape | researchgate.netacs.org |
| Cyclopenta-fused perylene (B46583) precursor | DDQ / MeSO₃H | Octagon-containing curved molecule | Nearly quantitative yield | researchgate.net |
| Macrocyclic diyne derivative (post Diels-Alder) | Scholl Reaction | Twisted nanographene with researchgate.netcirculene | Formation of strained octagon | researchgate.net |
| o-Quateraryls | Cu(OTf)₂ / AlCl₃ | Tetraphenylene derivative | Low yield (7%) | oup.com |
Diels-Alder Cycloaddition and Subsequent Deoxygenation Pathways
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for constructing six-membered rings and has been adapted for the synthesis of this compound precursors. organic-chemistry.orgwikipedia.orglibretexts.org This strategy typically involves the reaction of a di-alkyne with a furan-based dienophile, followed by a deoxygenation step to achieve the final aromatic structure. rsc.org
This pathway is a key element in a multistep synthesis of twisted nanographenes that incorporate an researchgate.netcirculene unit. researchgate.net The process begins with the Diels-Alder reaction of a macrocyclic diyne and a suitable dienophile, which sets up the necessary carbon framework. researchgate.net The resulting adduct is then carried forward to subsequent steps, such as the Scholl reaction, to complete the cyclization. researchgate.net
Deoxygenation is a critical subsequent step when reactants like furans are used to introduce the necessary atoms for the ring system. rsc.org The oxygen bridge in the initial Diels-Alder adduct must be removed to achieve full aromaticity in the final product. Deoxygenation can be achieved through various methods, with common pathways including hydrodeoxygenation (HDO), decarbonylation (DCO), and decarboxylation (DCX). mdpi.comcsic.esascelibrary.com The specific pathway depends on the catalyst and reaction conditions employed. researchgate.netresearchgate.net
Table 4: Diels-Alder Approach to this compound Precursors
| Diene Component | Dienophile Component | Key Intermediate Step | Final Synthetic Goal | Reference |
| Macrocyclic diyne | Furan (B31954) derivative | Deoxygenation | Twisted nanographene with researchgate.netcirculene | rsc.orgresearchgate.net |
| Anthracene-based triyne | Cyclopentadienone | CO extrusion | Helical nanographene | nih.gov |
| Conjugated diene | Alkene or Alkyne | Not specified | Unsaturated six-membered rings | organic-chemistry.org |
Pyrolysis and Annulative Dimerization Approaches
High-temperature pyrolysis and metal-mediated annulative dimerization represent robust, albeit often harsh, methods for constructing the tetraphenylene and this compound frameworks. rsc.orgdntb.gov.ua These strategies involve the thermal or catalytic dimerization of smaller aromatic precursors.
Pyrolysis of biphenylene (B1199973) was one of the early methods explored for synthesizing tetraphenylene. oup.com Similarly, early investigations into generating benzyne (B1209423) via electron impact led to dimerization studies. researchgate.net A more controlled approach involves the palladium-catalyzed annulative dimerization of precursors like 2-halobiphenyls or chlorophenanthrene. rsc.orgresearchgate.net This method can proceed via a double C-H activation mechanism to afford the dimerized product in high yields. researchgate.net A microwave-assisted palladium-catalyzed annulative dimerization of a dibromotetraphenylene derivative streamlined the synthesis of a double helical this compound, delivering the final product in a 21% yield. rsc.org
These methods are particularly useful for creating the central eight-membered ring through the coupling of two pre-formed biphenyl (B1667301) or tetraphenylene units. The annulative dimerization can be a homocoupling or a cross-coupling, for instance, between chlorophenanthrene and another precursor in the presence of a palladium catalyst. researchgate.net
Table 5: Pyrolysis and Dimerization Methods for Phenylene Architectures
| Method | Precursor | Catalyst/Conditions | Product | Reference |
| Annulative Dimerization | 1,16-dibromotetraphenylene derivative | Palladium catalyst, Microwave | Double helical this compound | rsc.org |
| Annulative Dimerization | 2-halobiphenyl | Palladium catalyst | Tetranitrotetraphenylene | rsc.orgresearchgate.net |
| Pyrolysis | Biphenylene | Heat | Tetraphenylene | oup.com |
| Annulative Cross-Coupling | Chlorophenanthrene and another precursor | Palladium catalyst | Dimerized PAHs | researchgate.net |
Rhodium-Catalyzed Cycloaddition Strategies
Rhodium-catalyzed cycloaddition reactions provide an elegant and efficient pathway to the tetraphenylene core, which is a direct precursor to this compound. rsc.orgdntb.gov.ua Specifically, the rhodium-catalyzed double [2+2+2] cycloaddition of triynes is a powerful method for assembling the polycyclic aromatic system in a single step. rsc.orgresearchgate.net
This strategy involves the cyclotrimerization of three alkyne functionalities. In the context of tetraphenylene synthesis, two ortho-phenylene-tethered triynes can undergo inter- and intramolecular cycloadditions catalyzed by a rhodium(I) complex. oup.com This approach rapidly constructs the complex, multi-ring system of tetraphenylene from a relatively simple acyclic precursor. rsc.org
While rhodium catalysis is highly effective for these transformations, the development of such methods is part of a broader effort to use transition metals to construct eight-membered rings, which are challenging synthetic targets. acs.orgpku.edu.cnnih.gov Rhodium catalysts have been developed for various cycloadditions, such as the [5+2+1] cycloaddition of ene-vinylcyclopropanes and CO, demonstrating their utility in forming medium-sized rings. pku.edu.cnnih.gov
Table 6: Rhodium-Catalyzed Synthesis of Tetraphenylene
| Reaction Type | Substrate | Catalyst | Product Core | Reference |
| Double [2+2+2] Cycloaddition | Triynes | Rhodium(I) complex | Tetraphenylene | rsc.orgresearchgate.net |
| Inter/Intramolecular Cycloaddition | Two ortho-phenylene-tethered triynes | Rhodium(I) complex | Tetraphenylene | oup.com |
| Homo-coupling | Aryl Grignard reagents | RhCl(PPh₃)₃ | Biaryl compounds | beilstein-journals.org |
Challenges and Advances in High-Yield and Stereoselective Synthesis
The synthesis of this compound and related cyclic polyphenylenes is characterized by the dual challenges of achieving high yields in the face of strained structures and controlling the complex stereochemistry inherent in these three-dimensional molecules.
Due to the steric repulsion of the terminal rings, large, non-planar polyaromatic molecules like [n]helicenes and the double helical isomer of this compound are chiral. unl.eduuwindsor.ca This property, known as helical chirality, means the molecule exists as a non-superimposable mirror image, similar to a left-handed or right-handed screw. uwindsor.ca Early synthetic routes often produced a 1:1 mixture of these enantiomers, known as a racemic mixture. unl.edu For instance, the convergent synthesis of double helical this compound via a copper(II)-mediated oxidative homocoupling of dilithiotetraphenylene resulted in the racemic form. unl.edu
Significant advances have focused on directing the synthesis to produce a specific enantiomer, a process known as asymmetric synthesis. uwindsor.ca A primary strategy involves the use of enantiopure starting materials or auxiliaries to influence the stereochemical outcome of the reaction. unl.edu For example, nonracemic [n]helicenes have been successfully synthesized by starting with optically pure, axially chiral binaphthyls. unl.edu The inherent chirality of the starting material guides the annelation process to favor the formation of one helical enantiomer over the other. Another approach involves using chiral catalysts or reagents during the key bond-forming steps to create the desired helical structure. unl.edu In a related field, the stereochemistry of helical polyurethanes has been controlled by using the enantiopure building block 2,2′-dihydroxy-1,1′-binaphthyl (BINOL), where the chirality of the BINOL unit dictates the helical sense of the resulting polymer chain. rsc.org These methodologies highlight a fundamental principle: the introduction of chirality at an early stage can effectively control the final helical structure of the macrocycle. unl.edursc.org
The formation of a large ring structure, or macrocyclization, is inherently challenging due to unfavorable entropic factors and, in the case of this compound, significant steric hindrance. scienceopen.comuni-mainz.de The crowding of the multiple phenyl units that must be connected creates a high-energy transition state, which can impede ring formation and favor undesired side reactions like polymerization. The low yield reported for the synthesis of double helical this compound underscores this difficulty. unl.edu
Several strategies are employed to overcome these steric barriers. scienceopen.com A fundamental technique in macrocyclization is the use of high-dilution conditions. By performing the reaction with very low concentrations of the precursor, the probability of one end of a molecule finding its other end (intramolecular reaction) is increased relative to its probability of finding another molecule (intermolecular reaction), thus favoring the desired cyclization.
Another key strategy involves the pre-organization of the linear precursor. This means designing the building blocks in such a way that they adopt a conformation that is already close to the final cyclic structure, lowering the energetic barrier to cyclization. The macrocyclization strategy is particularly effective for improving inhibitory activity against kinases with point mutations, mainly by reducing steric hindrance with bulky amino acid residues. scienceopen.com In other complex syntheses, such as for cyclic peptides, auxiliary groups have been used to temporarily tether parts of the molecule, facilitating the ring-closing step before being removed. nih.gov For cyclic polyphenylenes, the choice of reaction is critical. While the copper-mediated coupling has been used, other reactions like the Yamamoto polymerization or Suzuki-Miyaura cross-coupling are common for forming aryl-aryl bonds and can be optimized to improve the yields of cyclic products. uni-mainz.deresearchgate.net
Initial synthetic efforts toward complex macrocycles often result in low yields or mixtures of isomers. scispace.com Consequently, a major focus of research is the development of more efficient and selective synthetic protocols. A notable success in this area is the modular synthesis of N-hetero benzenacyclo-octaphanes, which are congeners of this compound where some benzene (B151609) rings are replaced by nitrogen-containing heterocycles. These target compounds were synthesized through the condensation of substituted aromatic ortho-diamines with a cyclic octaketone building block, achieving moderate to excellent yields of 41–91% for specific isomers. researchgate.net This approach demonstrates how a well-designed condensation reaction can provide efficient access to specific, complex macrocyclic structures. researchgate.net
Improvements have also been made by refining existing coupling strategies. For instance, in the synthesis of ortho-phenylene-spaced cyclic tetrapyrroles, a "reverse" Suzuki-Miyaura cross-coupling strategy was developed. researchgate.net This approach, which involved changing which precursor was the boronate and which was the halide, led to higher yields by avoiding the use of a less stable intermediate required in the original method. researchgate.net Such iterative improvements in synthetic routes are crucial for making these complex molecules more accessible for further study. researchgate.net
| Product | Yield (%) |
| Substituted N-hetero benzenacyclo-octaphane (Isomer A) | 41 |
| Substituted N-hetero benzenacyclo-octaphane (Isomer B) | 91 |
| Data derived from the synthesis of N-hetero benzenacyclo-octaphanes via condensation. researchgate.net |
Strategies for Overcoming Steric Hindrance in Macrocyclization
Retrosynthetic Analysis and Building Block Design
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. journalspress.com The process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors, known as building blocks. journalspress.comscripps.edu This "disconnection approach" allows chemists to identify the key chemical bonds that need to be formed and to devise a logical forward-synthesis plan. scripps.eduyoutube.com
Applying this logic to a double helical this compound, a key disconnection is at the bonds that join the two halves of the "double helix". unl.edu This disconnection reveals that the this compound can be conceptually broken down into two tetraphenylene units. Therefore, a critical building block for the synthesis is a tetraphenylene molecule that has been functionalized for coupling. In a reported synthesis, this key building block was dibromotetraphenylene. unl.edu
The retrosynthetic analysis continues by disconnecting the dibromotetraphenylene building block itself. Tetraphenylene can be viewed as a tetramer of benzyne, though it is not synthesized this way directly. oup.com Practical syntheses often build the tetraphenylene core through cycloaddition reactions. oup.com For example, a Diels-Alder reaction between a dehydro journalspress.comannulene and a furan derivative is a common method for constructing the tetraphenylene skeleton. oup.com
Advanced Structural Elucidation and Conformational Dynamics of Octaphenylene
Spectroscopic Techniques for Structural Characterization beyond Basic Identification
Advanced spectroscopic techniques are indispensable for a detailed understanding of octaphenylene's structure and dynamics in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. torvergata.itauremn.org.br For this compound and its derivatives, NMR studies, often complemented by molecular dynamics (MD) simulations, provide insights into the rapid conformational changes the molecule undergoes. researchgate.netspindynamics.orgnih.gov The chemical shifts and coupling constants observed in NMR spectra are averaged over the different conformations present at equilibrium. torvergata.itauremn.org.br By analyzing these averaged values, researchers can deduce the populations of different conformers and the energy barriers for their interconversion. torvergata.it
For instance, studies on oligo(para-phenylene)s, which are structurally related to the building blocks of this compound, have demonstrated the use of ¹H NMR to study aggregation phenomena, where the presence of a macrocycle in a rotaxane structure can suppress the aggregation that is observed for the simple this compound derivative. researchgate.netresearchgate.net Furthermore, advanced NMR techniques can be used to probe the dynamics of complex systems, revealing information about the timescales of molecular motions, such as the interconversion between different conformers. nih.govnih.gov Theoretical calculations are often used in conjunction with experimental NMR data to build a more complete picture of the conformational landscape. arxiv.orgbiorxiv.org
Vibrational Spectroscopy (FTIR, Raman) for Structural Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a detailed fingerprint of a molecule's structure by probing its vibrational modes. acs.org For this compound and its derivatives, these techniques have been instrumental in confirming their molecular structure. oup.comresearchgate.net The spectra of these molecules are often interpreted with the aid of density functional theory (DFT) computations to assign the observed vibrational bands to specific molecular motions. oup.com
For example, the Raman spectrum of tetrabenzo qmul.ac.ukcirculene, a saddle-shaped molecule synthesized from a cyclic this compound precursor, exhibits a characteristic peak that serves as a signature for its presence in solution. acs.org Similarly, FTIR and Raman spectroscopy have been used to characterize octulene, a higher homologue of kekulene, and various hetero qmul.ac.ukcirculenes, providing insights into their unique molecular and electronic structures. researchgate.netresearchgate.net These techniques are sensitive to the high symmetry of these molecules, which dictates the selection rules for vibrational transitions. researchgate.net
Structural Analysis Methodologies
Direct visualization of molecular and supramolecular structures is achieved through powerful analytical techniques that provide precise spatial information.
X-ray Crystallography for Solid-State Architectures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org For this compound and its derivatives, single-crystal X-ray diffraction has been pivotal in confirming their often complex and non-planar solid-state architectures. wiley-vch.desemanticscholar.org These analyses have unambiguously revealed structures such as the saddle-shaped conformation of tetrabenzo qmul.ac.ukcirculene, which deviates significantly from planarity. acs.orgacs.orgfigshare.com
The crystal structure of a biphenylene (B1199973) dimer, which can be viewed as a fragment of a larger this compound-like network, showed a small dihedral angle between the benzene (B151609) rings of adjacent biphenylene units. acs.org In more complex systems, like a double-helical this compound, X-ray crystallography confirmed its unique chiral structure. oup.com The precise bond lengths and angles obtained from these studies are crucial for understanding the strain and electronic properties of these molecules.
| Compound | Key Structural Feature | Symmetry | Reference(s) |
| Tetrabenzo qmul.ac.ukcirculene | Deep saddle shape | S₄ (in crystal) | acs.orgacs.orgfigshare.com |
| Biphenylene Dimer | Near C₂h symmetry | - | acs.org |
| Double Helical this compound | Double helix | - | oup.com |
| qmul.ac.ukCirculene | Highly distorted saddle shape | - | semanticscholar.org |
Scanning Tunneling Microscopy for Two-Dimensional Structures
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that allows for the visualization of molecules at the atomic scale, making it ideal for studying two-dimensional structures on conductive surfaces. oxinst.comruhr-uni-bochum.de While direct STM imaging of isolated this compound molecules is less common in the literature, the technique has been extensively used to visualize related nanographene structures and other large polycyclic aromatic hydrocarbons. uni-mainz.deresearchgate.net
STM can provide detailed information about the molecular conformation and how molecules arrange themselves into ordered two-dimensional arrays on a substrate. uni-mainz.de This is particularly relevant for understanding the self-assembly of this compound and its derivatives, which could form the basis for novel electronic materials. The ability of STM to probe the electronic density of states at the molecular level offers further insights into the electronic properties of these π-conjugated systems. oxinst.comruhr-uni-bochum.de
Conformational Isomerism and Interconversion Pathways
This compound and its derivatives can exist as different conformational isomers due to the rotation around the single bonds connecting the phenyl rings. The study of these isomers and the pathways for their interconversion is crucial for understanding the molecule's dynamic nature.
Cyclic oligo-o-phenylenes, including hexaphenylene (B1236614) which is a smaller analogue of this compound, are known to adopt helical or screw-like structures. rsc.org The interconversion between enantiomeric conformers is a key aspect of their dynamic behavior. Theoretical studies on tetrabenzo qmul.ac.ukcirculene, derived from a cyclic this compound precursor, have explored the energetics of its conformational changes. acs.org
These studies propose that the interconversion between two saddle-shaped conformers does not proceed through a high-energy planar transition state. Instead, a lower-energy pathway involving pseudorotation is favored. acs.org The calculated energy barrier for this "tub-to-tub" inversion is relatively low, suggesting that the molecule is conformationally flexible at room temperature. acs.org For other related systems, such as qmul.ac.ukcirculene, the conformational changes can influence their photophysical properties, with fluorescence being observed upon aggregation due to the restriction of intramolecular motions. semanticscholar.org
| Compound/System | Interconversion Pathway | Activation Energy (kcal/mol) | Reference(s) |
| Tetrabenzo qmul.ac.ukcirculene | Pseudorotation (tub-to-tub inversion) | 7.3 (calculated) | acs.org |
| Tetrabenzo qmul.ac.ukcirculene | Planar transition state (disfavored) | 125 (calculated) | acs.org |
| Penta(3,4-thienylene) | Enantiomerization | 5.0 (calculated) | rsc.org |
| Hexa(3,4-thienylene) | Enantiomerization | 26.5 (calculated) | rsc.org |
Saddle-Shape Geometries and Saddle-to-Saddle Interconversion
This compound and its derivatives are known to adopt saddle-shaped geometries. This deviation from planarity is a direct consequence of the steric strain imposed by the ortho-linkages of the phenyl rings. X-ray crystallography has confirmed the deep saddle shape of tetrabenzo chemrxiv.orgcirculene, a derivative of this compound. researchgate.net These saddle conformations are not static; they can undergo interconversion between different saddle forms.
Theoretical studies, specifically Density Functional Theory (DFT) calculations, have been employed to understand the energy landscape of these interconversions. For instance, in tetrabenzo chemrxiv.orgcirculene, two distinct conformers with S4 symmetry have been identified, which are twisted relative to the D2d symmetry structure predicted by DFT. researchgate.net The energy barrier for the interconversion of these saddle shapes is a critical parameter. In some circulenes, this barrier can be quite high; for example, the interconversion of tetrabenzo chemrxiv.orgcirculene via a planar transition state is predicted to have a substantial energy barrier of 125 kcal mol⁻¹. researchgate.netresearchgate.net This high barrier suggests that the saddle-to-saddle interconversion is not a facile process at room temperature.
The dynamic behavior of these saddle-shaped molecules can be investigated experimentally using techniques like variable-temperature NMR spectroscopy. researchgate.net These studies provide insights into the rates and energetics of the conformational changes. The presence of seven- or eight-membered rings within the structure is a key factor in inducing the saddle-shaped curvature, which in turn influences the electronic and optical properties of the molecule. researchgate.net
| Compound | Symmetry (Experimental) | Symmetry (DFT) | Interconversion Barrier (kcal/mol) |
| Tetrabenzo chemrxiv.orgcirculene (TB8C) | S4 | D2d | 125 (via planar transition state) |
| rsc.orgcirculenoidal GPF 2 | pseudo-Cs (time-averaged D7h) | - | 0.6 |
Helical Architectures and Chiral Recognition Mechanisms
Beyond saddle shapes, this compound frameworks can be designed to form helical structures. By introducing specific substituents and annulations, it is possible to create double helical octaphenylenes. researchgate.net These helical structures are inherently chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers). researchgate.net The synthesis of such complex architectures often involves multi-step processes, including macrocyclization reactions like the McMurry coupling or olefin metathesis. researchgate.net
The chirality of these helical octaphenylenes makes them promising candidates for applications in chiral recognition, where a chiral molecule selectively interacts with one enantiomer of another chiral compound. researchgate.netnih.gov For example, the interaction between a double-helical this compound derivative and the enantiomers of BINAP, a well-known chiral ligand, has been studied using ¹H and ³¹P NMR spectroscopy. These studies demonstrated a clear discrimination between the enantiomers of BINAP, highlighting the potential of helical octaphenylenes in enantioselective processes. researchgate.net
The chiroptical properties of these helical molecules, such as their circular dichroism spectra and optical rotation, are used to characterize their absolute configuration. researchgate.net The separation of the racemic mixture of helical octaphenylenes into individual enantiomers can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). researchgate.net The development of such chiral materials based on the this compound scaffold is an active area of research with potential applications in asymmetric catalysis and materials science. researchgate.netresearchgate.net
| Helical System | Synthesis Method | Chiral Application |
| Double Helical this compound | McMurry coupling, Olefin metathesis | Chiral recognition of BINAP enantiomers |
| Functionalized Tetraphenylenes | Annelation reactions | Development of new organic materials with intrinsic chirality |
Strain Analysis in Macrocyclic Frameworks
The cyclic and constrained nature of the this compound framework introduces significant ring strain. uni-mainz.de This strain is a key factor influencing the molecule's geometry, stability, and reactivity. nih.gov Strain energy in macrocycles can be quantified using computational methods, which provide insights into how the strain is distributed throughout the molecular framework. nih.gov
In this compound and related circulenes, the strain arises from the deformation of bond angles and lengths from their ideal values to accommodate the cyclic structure. For instance, in chemrxiv.orgcirculene, the phenanthrene (B1679779) moieties are significantly deplanarized, leading to a high strain energy of 120.6 kcal mol⁻¹. researchgate.net This high degree of strain can be harnessed for specific applications. For example, the strain in the central ring of some tetraphenylene (B3251814) derivatives facilitates C-C bond cleavage by transition metals, opening up avenues for novel chemical transformations. oup.com
| Compound/System | Key Strain Feature | Consequence of Strain |
| chemrxiv.orgCirculene | Significant deplanarization of phenanthrene moieties | High strain energy (120.6 kcal mol⁻¹) |
| Tetraphenylene Derivatives | Strain in the central ring | Facilitates C-C bond cleavage by transition metals |
| Radially Conjugated Macrocycles | Highly strained, oligoparaphenylene-derived skeletons | Complicates mechanical threading and macrocyclization |
Molecular Dynamics of this compound Systems
For this compound systems, MD simulations can be used to explore the saddle-to-saddle interconversions and the dynamics of helical structures. These simulations can reveal the pathways and energy barriers associated with these conformational changes, complementing experimental techniques like NMR. researchgate.netrsc.org Furthermore, MD simulations can provide insights into how this compound-based molecules interact with other molecules or surfaces, which is crucial for understanding their function in areas like chiral recognition and supramolecular assembly. nih.govmdpi.com
The accuracy of MD simulations depends on the quality of the force field used, which defines the potential energy of the system as a function of the atomic coordinates. stanford.edu For complex aromatic systems like this compound, specialized force fields may be required to accurately capture the subtle electronic and steric effects that govern their structure and dynamics. As computational power continues to increase, MD simulations will play an increasingly important role in the design and characterization of novel this compound-based materials with tailored properties and functions. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has proven to be an indispensable tool for elucidating the molecular and electronic structures of octaphenylene derivatives. Geometry optimization calculations are fundamental to predicting the most stable three-dimensional arrangements of these molecules. For instance, DFT calculations on tetrabenzo researchgate.netcirculene (TB8C), a saddle-shaped molecule synthesized from a cyclic this compound precursor, have been crucial in understanding its structure. researchgate.netacs.orgnih.gov Theoretical calculations have determined that TB8C possesses a highly non-planar saddle geometry. researchgate.net The optimized geometry of such complex molecules is a prerequisite for further computational analysis.
The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical in determining the optoelectronic properties of these compounds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, reflects the chemical reactivity and kinetic stability of a molecule. aip.org A smaller gap generally corresponds to higher reactivity and is indicative of potential applications in organic electronics. nih.gov DFT calculations are routinely used to compute these orbital energies and their distribution across the molecular framework. aip.orgacs.org In many complex aromatic systems, the HOMO and LUMO are located around the aromatic cycles. nih.gov For donor-acceptor systems derived from these macrocycles, the HOMO can be delocalized over the entire molecular skeleton, while the LUMO may be localized on the electron-deficient moieties, indicating the potential for intramolecular charge transfer upon excitation.
Computational Analysis of Conformational Energy Landscapes
The flexible nature of the eight-membered ring in this compound allows for various conformations. Computational analysis is vital for mapping the conformational energy landscape, identifying stable conformers, and determining the energy barriers for their interconversion. nih.govethz.ch
For tetrabenzo researchgate.netcirculene (TB8C), theoretical studies have revealed a fascinating dynamic behavior. researchgate.netnih.gov While the molecule has a stable saddle-shaped ground state, it can undergo a "tub-to-tub" inversion. DFT calculations have been instrumental in mapping out the pathway for this conformational change. These studies show that the inversion does not proceed through a high-energy planar transition state, which is calculated to be approximately 125 kcal/mol higher in energy than the ground state, making it practically inaccessible. researchgate.netacs.orgnih.gov Instead, the inversion occurs via a lower-energy, nonplanar transition state through a process known as pseudorotation. researchgate.netnih.gov The energy barrier for this pseudorotation pathway is significantly lower, calculated to be around 7.3 kcal/mol. researchgate.netacs.orgnih.gov This low-energy barrier explains why the ground-state structure of TB8C in solution can differ from its structure in a crystal, where packing forces can lock it into a specific conformation. researchgate.netnih.gov
Prediction of Aromaticity and Antiaromaticity in this compound Derivatives
Aromaticity is a key concept in understanding the stability and electronic properties of cyclic conjugated molecules. mdpi.com For complex systems like this compound and its derivatives, computational methods are essential for quantifying the aromatic character of the constituent rings. The central eight-membered ring of these compounds is of particular interest, as it can exhibit either aromatic or antiaromatic character based on its conformation and electron count. researchgate.netsaskoer.ca
Two primary computational tools used for this purpose are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govresearchgate.net NICS calculations measure the magnetic shielding at the center of a ring, where negative values typically indicate aromaticity (diatropic ring current) and positive values indicate antiaromaticity (paratropic ring current). researchgate.net Studies on hetero researchgate.netcirculenes, which are analogues of TB8C, show that the inner eight-membered ring is characterized by positive NICS(0) and NICS(1) values, indicating its antiaromatic nature. researchgate.net This is attributed to the presence of a paratropic ring current in the central hub, while the outer rim exhibits a diatropic (aromatic) current. researchgate.netresearchgate.net The HOMA index, on the other hand, evaluates aromaticity based on the degree of bond length equalization, with a value of 1 representing a fully aromatic system like benzene (B151609). mdpi.comnih.gov For polycyclic aromatic hydrocarbons, HOMA values can reveal how the aromaticity of individual rings is affected by their fusion within the larger structure. mdpi.com
Computational Modeling of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the solid state is governed by intermolecular interactions, which include van der Waals forces, electrostatic interactions, and π-π stacking. scirp.orglibretexts.org Computational modeling is a powerful method for investigating these non-covalent interactions and predicting crystal packing arrangements. researchgate.netyoutube.com Understanding these interactions is crucial as they influence the material's bulk properties. nih.gov
For contorted aromatic systems like the derivatives of this compound, the saddle shape can lead to unique packing motifs. researchgate.net The crystal structure of TB8C, for example, is influenced by crystal-packing forces which can cause its conformation to differ from the lowest-energy structure in solution. researchgate.netnih.gov Computational studies on saddle-shaped polycyclic aromatic compounds have shown that variations in molecular curvature can tune the strength of stacking interactions. researchgate.net These studies often employ DFT with dispersion corrections (e.g., DFT-D) to accurately capture the weak intermolecular forces that are critical for predicting how these molecules will self-assemble in the solid state. researchgate.net The analysis of these interactions helps in the rational design of new materials with precisely defined packing and, consequently, desired properties. scirp.orgresearchgate.net
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry provides deep insights into the mechanisms of chemical reactions, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. mdpi.comfrontiersin.orgrsc.org One of the most important reactions involving this compound is its oxidative cyclodehydrogenation, known as the Scholl reaction, to form tetrabenzo researchgate.netcirculene (TB8C). researchgate.netacs.orgacs.org
Theoretical studies have been pivotal in understanding this transformation. DFT calculations have been used to investigate the reaction pathway from the cyclic this compound precursor to the final saddle-shaped product. A key finding from these studies is the extremely high energy of the planar transition state for the cyclization, calculated to be around 125 kcal/mol. researchgate.netacs.org This high barrier indicates that a concerted planarization and cyclization mechanism is highly unfavorable. This computational result provides a rationale for why the synthesis of such strained, non-planar systems is challenging and often requires specific reaction conditions to proceed. researchgate.net The elucidation of such reaction mechanisms and transition state energies is fundamental for optimizing synthetic routes to these complex molecular architectures.
Simulations of Electronic States and Charge Transfer Processes
The behavior of molecules upon absorption of light is governed by their excited electronic states. Time-dependent DFT (TD-DFT) is a widely used computational method to simulate these excited states and predict electronic absorption spectra. researchgate.netresearchgate.net These simulations are crucial for understanding phenomena such as fluorescence and intramolecular charge transfer (ICT), where an electron moves from a donor part to an acceptor part of the molecule upon photoexcitation. rsc.orgnih.govwikipedia.orgnih.gov
For this compound derivatives designed as donor-acceptor systems, TD-DFT calculations can reveal the nature of the excited states. researchgate.net For instance, in a molecule where electron-donating groups are attached to the this compound framework, the lowest energy excited state may have significant charge-transfer character. rsc.orgnih.gov This is identified by analyzing the molecular orbitals involved in the electronic transition; a transition from a HOMO localized on the donor to a LUMO localized on the acceptor is a hallmark of a charge-transfer state. researchgate.net The extent of this charge transfer can be influenced by the solvent environment, a phenomenon known as solvatochromism, which can also be modeled computationally. nih.gov Understanding these charge transfer processes is key to designing novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. researchgate.netnih.gov
Table of Compounds
Derivatization and Functionalization Strategies
Introduction of Functional Groups for Modulating Molecular Properties
The introduction of specific functional groups onto the octaphenylene scaffold is a key strategy for modulating its intrinsic properties. This approach is fundamental to developing new organic materials with tailored functionalities. For instance, the attachment of electron-donating or electron-withdrawing groups can significantly alter the electronic landscape of the molecule, influencing its behavior in electronic devices.
Research has shown that functionalizing tetraphenylene (B3251814) precursors, which are then used to construct octaphenylenes, can lead to materials with unique characteristics. The introduction of substituents can influence the inversion barriers of the resulting saddle-shaped molecules. oup.com For example, the synthesis of an this compound double helix was achieved through the coupling of difunctionalized tetraphenylene units, demonstrating how functional groups can guide the assembly of complex architectures. unl.edu
The table below summarizes the effects of different functional groups on the properties of phenylene-based compounds, which can be extrapolated to this compound systems.
| Functional Group Type | Example Groups | Effect on Molecular Properties | Potential Applications |
| Electron-Donating | Alkoxy (-OR), Amino (-NR₂) | Increases HOMO energy level, enhances electron-donating character | Hole-transport materials in OLEDs |
| Electron-Withdrawing | Cyano (-CN), Nitro (-NO₂) | Lowers LUMO energy level, enhances electron-accepting character | Electron-transport materials in OFETs and solar cells |
| Solubilizing Groups | Long alkyl chains | Increases solubility in organic solvents, improves processability | Solution-processed electronic devices |
| Halogens | Bromo (-Br), Iodo (-I) | Provides reactive sites for further functionalization (e.g., cross-coupling reactions) | Synthesis of extended π-conjugated systems |
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of this compound and its precursors is crucial for controlling the final properties and structure of the molecule. Late-stage functionalization of tetraphenylene precursors offers a powerful method for creating specific isomers of functionalized octaphenylenes. researchgate.net
One notable approach involves the use of directing groups to guide the substitution to a specific position on the aromatic rings. For example, the steric hindrance provided by tert-butyl groups has been shown to facilitate the regioselective synthesis of cyclic iodonium (B1229267) salts of tetraphenylene. researchgate.net Similarly, the electronic influence of nitro groups can direct substitution to the meta-position. researchgate.net These regioselectively functionalized tetraphenylenes can then be used to build larger, well-defined this compound structures. researchgate.net
Direct C-H bond activation is another emerging strategy for the regioselective functionalization of polycyclic aromatic hydrocarbons. rylene-wang.com While challenging due to the presence of multiple C-H bonds, the use of specific catalysts and directing groups can enable the selective introduction of functional groups at desired positions, avoiding the need for pre-functionalized starting materials. researchgate.net
Synthesis of this compound-Based Building Blocks for Macromolecular Assembly
Functionalized octaphenylenes serve as advanced building blocks for the construction of larger, more complex macromolecular assemblies and polymers. unl.edu Their rigid, three-dimensional, and chiral nature makes them attractive for creating materials with unique topologies and properties. dntb.gov.ua
The synthesis of a double-helical this compound from a difunctionalized tetraphenylene intermediate is a prime example of this approach. unl.edu This strategy involves a stepwise connection and annelation of these pre-functionalized helical fragments. unl.edu The functional groups on the tetraphenylene units are essential for the coupling reactions that lead to the formation of the larger this compound structure. oup.com
Furthermore, this compound derivatives can be incorporated into polymers to create materials with enhanced thermal stability and specific electronic properties. The rigid, saddle-shaped structure of this compound can disrupt polymer chain packing, leading to materials with interesting morphological and optical characteristics.
Formation of Extended and Fused Aromatic Systems
The this compound scaffold can be further elaborated to create even larger, extended, and fused aromatic systems. These reactions typically involve intramolecular cyclization reactions, such as the Scholl reaction, which create new carbon-carbon bonds between adjacent aromatic rings. oup.comnih.gov
For instance, saddle-shaped tetrabenzo capes.gov.brcirculenes have been synthesized from cyclic this compound precursors via a Scholl reaction. oup.com The success of this reaction can be highly dependent on the substituents present on the this compound core. For example, an octamethyl-substituted precursor gave a much higher yield of the desired tetrabenzo capes.gov.brcirculene compared to the unsubstituted version, likely due to the prevention of intermolecular side reactions. oup.com
Another strategy involves the palladium-catalyzed annulation of tetraiodo-substituted tetraphenylenes, which are precursors to octaphenylenes. oup.com This method allows for the synthesis of peri-substituted capes.gov.brcirculene derivatives. oup.com These extended and fused systems often exhibit significantly different electronic and optical properties compared to the parent this compound, with potential applications in advanced electronic and photonic devices. researchgate.netuea.ac.uk
Supramolecular Chemistry and Host Guest Interactions
Formation of Inclusion Compounds and Clathrates
Octaphenylene and its derivatives are known to form stable inclusion compounds, also known as clathrates, with a variety of guest molecules. researchgate.net In these complexes, the guest molecule is physically entrapped within the cavity of one or more host this compound molecules. ias.ac.in The formation of these inclusion compounds is primarily driven by non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking. wikipedia.org
The stability and stoichiometry of the resulting clathrate depend on several factors:
Size and Shape Complementarity: The guest molecule must fit snugly within the host's cavity. A good match in size and shape leads to stronger van der Waals interactions and a more stable complex.
Host Preorganization: The rigid, saddle-shaped structure of this compound means that it does not need to undergo significant conformational changes to accommodate a guest, a concept known as preorganization, which is favorable for binding. soton.ac.uk
Solvent Effects: The solvent can play a crucial role in the formation of inclusion compounds. In some cases, the solvent may compete with the guest for the binding site, while in others, it may promote association through solvophobic effects.
X-ray crystallography has been instrumental in characterizing the structures of these inclusion compounds, providing definitive proof of guest encapsulation and revealing the precise nature of the host-guest interactions. For example, a detailed X-ray crystallographic study was reported for a 4:1 clathrate inclusion compound of a dibenzo[b,h]tetraphenylene with p-xylene. researchgate.net
Interactions with Guest Species (e.g., Fullerenes, Ions)
The unique electronic and structural features of this compound make it an attractive host for a range of guest species, most notably fullerenes and ions.
Interactions with Fullerenes: The concave, π-rich surface of this compound is highly complementary to the convex, π-electron-deficient surface of fullerenes like C60 and C70. This complementarity leads to strong π-π stacking interactions and the formation of stable host-guest complexes. The size of the this compound cavity can be tailored to selectively bind fullerenes of different sizes. This size-selective encapsulation has been a major focus of research in the supramolecular chemistry of related cycloparaphenylenes. frontiersin.org The charge-transfer interactions in these complexes are a key feature, similar to those observed in other host-guest systems. wikipedia.org
Interactions with Ions: While less common than interactions with neutral guests, this compound-based hosts can be designed to interact with ions. By introducing charged functional groups or heteroatoms into the this compound framework, it is possible to create receptors that can bind cations or anions. For instance, the presence of electron-rich cavities can facilitate interactions with cations through cation-π interactions. Conversely, the introduction of positively charged moieties can enable the binding of anions. The ability of fullerene derivatives to interact with charged molecules is strongly dependent on their electrostatic charge, a principle that can be extended to this compound systems. nih.gov The interaction of ions with host molecules can also be influenced by the presence of competing ions in the solution, which can affect the binding free energy. nih.gov
A tetraphenylethene-based octacationic cage has been shown to recognize polycyclic aromatic hydrocarbons and water-soluble dyes through a combination of CH-π, π-π, and electrostatic interactions. nih.gov This demonstrates the potential for designing this compound-based hosts with tailored binding capabilities for a variety of guests.
Self-Assembly Mechanisms and Aggregate Formation
Beyond individual host-guest interactions, this compound molecules can self-assemble into larger, ordered structures. This process is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and, if present, hydrogen bonding. wikipedia.org
The self-assembly of this compound can lead to the formation of various aggregates, such as:
Nanotubes and Nanofibers: The saddle-shaped molecules can stack on top of each other to form one-dimensional nanotubes or nanofibers. This stacking is often directed by the complementary shapes of the molecules and the attractive π-π interactions between the aromatic rings. pku.edu.cn
Vesicles and Micelles: Amphiphilic this compound derivatives, which have both hydrophobic and hydrophilic parts, can self-assemble in solution to form vesicles or micelles. wikipedia.org In these structures, the hydrophobic this compound cores are shielded from the solvent by the hydrophilic groups.
Crystalline Frameworks: Under suitable conditions, this compound and its derivatives can crystallize to form well-defined three-dimensional frameworks. These crystalline materials can have porous structures capable of encapsulating guest molecules. nih.gov
The mechanism of self-assembly is often a hierarchical process. Individual molecules first form small oligomers, which then grow into larger aggregates. torvergata.it This process can be influenced by factors such as concentration, temperature, and the presence of a template or guest molecule. The study of self-assembly is crucial for the development of new materials with tailored properties and functions.
Applications in Advanced Materials Science
Components for Organic Electronics and Optoelectronic Devices
Octaphenylene frameworks are explored for their potential in organic electronic and optoelectronic devices, which rely on the unique properties of organic materials to perform electronic functions like light emission, charge transport, and switching. rsc.orgucm.esuwaterloo.ca The development of low-cost, flexible, and large-area electronic products is a primary driver for this research. wikipedia.orgnih.gov The ability to tune the optoelectronic properties of this compound through chemical modification allows for the engineering of materials tailored for specific device applications.
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. wikipedia.orgnih.gov The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active layer. tcichemicals.com While direct applications of this compound in OFETs are an emerging area of research, its structural precursors, such as functionalized tetraphenylenes, have shown potential. The rigid, saddle-shaped conformation of these molecules can influence molecular packing in the solid state, which is a critical factor for efficient charge transport. uni-mainz.de The development of new organic semiconductors with high mobility and stability is key to advancing OFET technology. nih.gov
Key Performance Metrics for OFET Materials
| Parameter | Description | Importance |
|---|---|---|
| Hole/Electron Mobility (μ) | The speed at which charge carriers (holes or electrons) move through the material under an electric field. | Higher mobility leads to faster device operation. |
| On/Off Ratio | The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. | A high on/off ratio is crucial for effective switching and low power consumption. |
| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | A low threshold voltage is desirable for low-power applications. |
In many optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), specific layers are required to efficiently transport positive charge carriers (holes). mdpi.com These hole transport materials (HTMs) play a crucial role in device efficiency and stability by facilitating charge extraction and blocking electrons. mdpi.com The design of novel HTMs aims to replace expensive and less stable standard materials. mdpi.comtcichemicals.com Functionalized tetraphenylene (B3251814) derivatives, which are the building blocks for octaphenylenes, have been identified as potential HTMs. scilit.com The introduction of specific functional groups can tune the highest occupied molecular orbital (HOMO) energy level for better alignment with other materials in a device, enhancing hole injection and transport. sciopen.com
Chiroptical materials interact differently with left- and right-circularly polarized light, a property that is being harnessed for applications in optical sensing, information storage, and displays. unl.edumdpi.com The double-helical structure of certain octaphenylenes, formed by the symmetrical annelation of two tetraphenylene units, results in a molecule with intrinsic chirality and a significant 360° turn of the helix. researchgate.net This well-defined, rigid helical π-conjugated system is of great interest for developing a new generation of organic materials with strong chiroptical responses, such as circular dichroism (CD) and circularly polarized luminescence (CPL). unl.eduresearchgate.net Research into chiral tetraphenylethylene (B103901) (TPE) bimacrocycles, which share structural motifs, has shown that helical structures are key to enhancing chiroptical properties. The unique geometry of this compound makes it a promising candidate for creating materials with exceptionally strong chiral properties. scispace.com
Research Highlights for a Double Helical this compound
| Property | Finding | Significance | Reference |
|---|---|---|---|
| Structure | Symmetrical annelation of two functionalized tetra-o-phenylenes. | Creates a double helical structure with a 360° turn. | researchgate.net |
| Chirality | Possesses intrinsic chirality due to its helical shape. | Enables strong interaction with circularly polarized light. | researchgate.net |
| Potential | π-conjugated system of interest for a new generation of organic materials. | High potential for advanced chiroptical applications. | researchgate.net |
Hole Transport Materials
Building Blocks for Three-Dimensional Carbon Networks and Porous Materials
The rigid, non-planar, saddle-shaped geometry of the tetraphenylene core, the fundamental unit of this compound, makes it an ideal building block for constructing three-dimensional (3D) porous materials. kaust.edu.sa The inclusion of an eight-membered ring introduces negative Gaussian curvature, which promotes the formation of highly porous and stable networks. researchgate.net These materials are characterized by low density, high surface area, and excellent stability, making them suitable for a range of applications.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. wikipedia.org Their pre-designable structures, high porosity, and thermal stability make them promising for applications in gas storage, separation, and catalysis. wikipedia.orgmdpi.com The use of functionalized tetraphenylene derivatives, such as octaaminotetraphenylene, as building blocks allows for the synthesis of 3D COFs. kaust.edu.sa The defined geometry of these precursors directs the formation of an ordered, porous network. berkeley.edu For instance, a nitrogenated 3D microporous graphitic framework synthesized from a saddle-shaped tetraphenylene derivative exhibited high stability and a significant surface area. researchgate.net
Properties of a 3D-MGF from a Tetraphenylene Derivative
| Property | Value | Method/Condition | Reference |
|---|---|---|---|
| Synthesis | Bottom-up from a saddle-shaped tetraphenylene derivative. | Ionothermal reaction. | researchgate.net |
| Surface Area | 928 m²/g | N/A | researchgate.net |
| Pore Structure | Microporous with a narrow pore size distribution. | N/A | researchgate.net |
| Application | Metal-free electrocatalyst for hydrogen evolution. | Electrochemical testing. | researchgate.net |
Porous Organic Networks (PONs), also referred to as Porous Organic Polymers (POPs), are a broad class of porous materials that, unlike COFs, are often amorphous. They share many advantageous properties with COFs, such as high stability and tunable porosity, derived from the selection of specific organic building blocks. mdpi.com The polymerization of octabenzo rsc.orgcirculene, a derivative related to the this compound family, through nickel-mediated coupling reactions results in a new type of porous, carbon-rich material. acs.org This covalent network of negatively curved nanographenes demonstrates the potential of using these complex building blocks to create functional porous networks for applications such as energy storage. acs.org The use of tetraphenylene-based precursors is a key strategy in the bottom-up synthesis of well-defined, negatively curved porous structures. kaust.edu.sa
Covalent Organic Frameworks (COFs)
Precursors for Nanocarbons (Nanotubes, Nanorings, Nanobelts)
This compound and its derivatives are pivotal precursors in the synthesis of precisely structured nanocarbons, a class of materials that includes carbon nanotubes, nanorings, and nanobelts. The "bottom-up" approach, where well-defined molecular building blocks are assembled into larger structures, allows for atomic precision that is unattainable through traditional "top-down" methods like arc discharge or laser ablation. colab.ws
Cyclic this compound precursors are instrumental in the synthesis of saddle-shaped nanocarbons containing eight-membered rings, such as tetrabenzo oup.comcirculenes. oup.comacs.org These negatively curved nanostructures are considered segments of "schwarzites," which are hypothetical 3D porous graphene-like materials predicted to have extraordinary electronic and mechanical properties. acs.org The synthesis typically involves a Scholl reaction of a cyclic this compound precursor, leading to intramolecular cyclodehydrogenation to form the final, rigid, saddle-shaped molecule. acs.org
The synthesis of carbon nanobelts and nanorings, which are essentially short segments of carbon nanotubes, also relies on the strategic design of strained macrocyclic precursors. dntb.gov.ua While the direct use of this compound as a template for single-walled carbon nanotube (SWCNT) growth is an area of ongoing research, the principle of using molecular seeds like cycloparaphenylenes (CPPs) to control nanotube diameter has been established. colab.ws this compound-derived structures offer a pathway to creating non-standard nanotube segments and other complex topologies. acs.orgdntb.gov.ua For instance, the synthesis of a double-helical this compound was reported by Rajca and co-workers, showcasing the ability to create complex, fused aromatic systems from tetraphenylene units. acs.org
Table 1: Examples of Nanocarbons Synthesized from Phenylene-Based Precursors
| Precursor Type | Target Nanocarbon | Synthesis Method | Reference |
|---|---|---|---|
| Cyclic this compound | Tetrabenzo oup.comcirculene | Scholl Reaction (e.g., with FeCl₃ or Cu(OTf)₂/AlCl₃) | acs.org, |
| Cycloparaphenylenes (CPPs) | Single-Walled Carbon Nanotubes (SWCNTs) | Seeded Growth (Chemical Vapor Deposition) | , colab.ws |
| Strained Macrocycles | Carbon Nanobelts/Nanorings | Reductive Coupling / Cycloaddition | dntb.gov.ua |
| 2,2΄-dilithiobiphenyl salts | Double Helical this compound | CuCl₂-mediated Oxidative Coupling | acs.org |
Molecular Engineering for Novel Architectures (e.g., Molecular Trees, Rotaxanes)
The rigid, three-dimensional structure of the this compound framework makes it an excellent scaffold for molecular engineering, enabling the construction of complex and novel molecular architectures. These architectures include dendritic macromolecules (often called molecular trees) and mechanically interlocked molecules like rotaxanes.
Research has shown that functionalized derivatives, such as saddle-shaped octaaminotetraphenylene octahydrochloride, are highly promising building blocks for creating dendritic and other supramolecular structures. dntb.gov.uaresearchgate.net The eight functional points on the molecule allow for the systematic growth of branches, leading to the formation of well-defined molecular trees. Furthermore, these same derivatives have been identified as potential components for constructing rotaxanes, where a linear "axle" molecule is threaded through a macrocyclic "wheel" and trapped by bulky stoppers. dntb.gov.uaresearchgate.net
The synthesis of a double helical this compound represents a significant achievement in creating complex, artificial molecular architectures. acs.org This structure is formed by the annelation of two tetraphenylene units, resulting in a molecule with a full 360° twist of the double helix. oup.com Such helical structures are of great interest for their chiroptical properties and potential applications in chiral materials science. scispace.com The ability to construct these fused ring systems demonstrates a high level of control in molecular design, opening pathways to even more complex topologies. scispace.com
The use of oligo(para-phenylene)s, including this compound, as axles in rotaxanes has been explored to create soluble and processable forms of these otherwise insoluble rod-like molecules. nii.ac.jpnih.gov The mechanical bond in a rotaxane can prevent the aggregation of the this compound axle, allowing for the study of its intrinsic properties in solution. nii.ac.jpnih.gov
Table 2: Novel Molecular Architectures Based on this compound and its Derivatives
| Architecture Type | Key Precursor/Component | Synthetic Strategy | Key Feature | Reference |
|---|---|---|---|---|
| Dendritic Macromolecules | Octaaminotetraphenylene | Convergent/Divergent Growth from Functional Groups | Branched, tree-like structure | dntb.gov.ua, researchgate.net |
| Rotaxanes | Octaaminotetraphenylene, this compound | Templated Synthesis, Capping Reactions | Mechanically interlocked components | dntb.gov.ua, nii.ac.jp, researchgate.net |
| Double Helical Structures | 1,16-dibromotetraphenylene | Stepwise Connection and Annelation | Fused, helical π-system | scispace.com, |
| Fused Ring Systems | Tetraphenylene-based cyclic iodonium (B1229267) salts | Palladium-catalyzed Coupling Reactions | Extended, multi-ring structures | scispace.com |
Catalytic Applications (e.g., Organocatalysis)
While direct catalytic applications of the parent this compound molecule are not extensively documented, its core structural unit, tetraphenylene, serves as a powerful and versatile scaffold in the design of chiral catalysts for asymmetric synthesis. dntb.gov.uascispace.com Organocatalysis, which uses small organic molecules to accelerate chemical reactions, benefits greatly from catalysts with well-defined, rigid, and chiral three-dimensional structures. mdpi.comacs.org
The saddle-shaped, non-planar geometry of the tetraphenylene framework is inherently chiral when appropriately substituted, and this chirality can be transferred effectively during a catalytic cycle. dntb.gov.ua Derivatives of tetraphenylene have been successfully employed as organocatalysts in various asymmetric reactions, including Diels-Alder cycloadditions and hydrogenation reactions. acs.orgdntb.gov.ua For example, chiral tetraphenylene-based amino alcohols and phosphine (B1218219) ligands have been synthesized and shown to induce enantioselectivity in these transformations. dntb.gov.uascispace.com
Although research has focused more on single tetraphenylene units, the synthesis of double helical this compound, a molecule with intrinsic chirality, points toward future possibilities in catalysis. acs.orgnih.gov Helical structures are known to be effective in creating specific chiral environments for catalysis. researchgate.net The rigid, extended π-system of an this compound-based catalyst could offer unique steric and electronic properties, potentially leading to high levels of stereocontrol in chemical reactions. The development of catalysts built upon linked tetraphenylene units has been explored to enhance chiral induction, suggesting that larger, oligomeric structures like this compound are a promising frontier in catalyst design. dntb.gov.ua
Future Research Directions
Exploration of New Synthetic Pathways and Mechanistic Insights
The synthesis of complex molecular architectures like octaphenylene remains a significant challenge, often hampered by low yields and laborious purification processes. A primary research goal is the development of more efficient and robust synthetic methodologies.
Historically, the synthesis of a double-helical this compound reported by Rajca and coworkers involved a multi-step process starting from 1,16-dibromotetraphenylene. rsc.org The key step, an oxidative coupling of a dilithiotetraphenylene intermediate using copper(II) bromide, produced the target this compound in a mere 4% yield. rsc.org This highlights the need for more efficient routes.
A recent breakthrough has demonstrated a more advantageous method utilizing a palladium-catalyzed coupling reaction. This newer strategy involves the reaction of a bis-cyclic iodonium (B1229267) salt with a diboronic acid anhydride, affording the desired this compound in a significantly improved yield of 35%. rsc.org This approach not only enhances efficiency but also opens up possibilities for creating related fused-ring systems by varying the coupling partners. rsc.org
Future work should focus on:
Catalyst Development: Investigating new catalyst systems, potentially involving other transition metals, to further improve reaction yields and reduce reaction times.
Mechanistic Studies: Employing computational methods, such as Density Functional Theory (DFT), and experimental techniques to gain deeper insights into the reaction mechanisms. acs.org Understanding the formation of intermediates and transition states can guide the rational design of even better synthetic protocols.
Table 1: Comparison of Synthetic Pathways to Double-Helical this compound
| Aspect | Rajca and Coworkers' Method rsc.org | Palladium-Catalyzed Method rsc.org |
|---|---|---|
| Key Precursors | 1,16-dibromotetraphenylene | Bis-cyclic iodonium salt, Diboronic acid anhydride |
| Key Reagent/Catalyst | CuBr₂ | Palladium catalyst |
| Reported Yield | 4% | 35% |
| Primary Coupling Type | Oxidative Coupling | Suzuki Coupling |
Development of Advanced Functional Derivatives
The true potential of this compound lies in the ability to modify its core structure with functional groups to create derivatives with tailored properties. A functional derivative is a compound derived from a base structure by the addition of functional groups. wikipedia.orginfn.it The strategic placement of substituents can profoundly influence the molecule's electronic, optical, and self-assembly characteristics.
An exemplary area of development is in the field of synthetic transmembrane carriers. Research has shown that a rod-shaped molecule based on an this compound structure can act as an effective transporter for anions across lipid bilayers. soton.ac.uk This function is a direct result of the molecule's specific length, rigidity, and the electronic environment created by its π-system.
Future research in this area should aim to:
Introduce Diverse Functionalities: Synthesize this compound derivatives bearing a wide range of functional groups, such as electron-donating and electron-withdrawing moieties, chiral auxiliaries, and polymerizable units. jmchemsci.com
Enhance Solubility and Processability: Attach flexible alkyl or alkoxy chains to improve the solubility of the rigid this compound core, which is crucial for solution-based characterization and device fabrication.
Create Chiroptical Materials: Exploit the inherent chirality of double-helical octaphenylenes to develop materials with unique chiroptical properties, such as strong circular dichroism, for applications in optics and spintronics. rsc.org
Predictive Design of this compound-Based Materials with Tunable Properties
The empirical, trial-and-error approach to materials discovery is time-consuming and expensive. Computational design, utilizing first-principles calculations like DFT, offers a powerful alternative to predict the properties of materials before they are synthesized. ucm.esutwente.nl This predictive capability allows researchers to screen vast numbers of hypothetical structures and focus experimental efforts on the most promising candidates. ucm.esiaac.net
For this compound, computational models can be used to predict how different functional groups would affect key properties. researchgate.net For instance, simulations can forecast changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the material's band gap and, consequently, its electronic and optical behavior. beilstein-journals.org This allows for the in silico design of materials with specific, tunable characteristics for targeted applications. utwente.nlyoutube.comneuroject.com
Future research directions include:
High-Throughput Screening: Developing computational workflows to rapidly screen libraries of virtual this compound derivatives to identify candidates with optimal properties for applications like organic semiconductors or sensors.
Modeling Environmental Effects: Simulating how the properties of this compound-based materials change in different environments, such as in various solvents or when interfaced with other materials in a device.
Machine Learning Integration: Employing machine learning algorithms trained on computational and experimental data to accelerate the discovery of structure-property relationships and predict the characteristics of new, complex derivatives with even greater speed and accuracy. youtube.comfindaphd.com
Table 2: Predictive Design Concepts for Functionalized this compound
| Hypothetical Functional Group (R) | Predicted Property to Tune | Potential Application |
|---|---|---|
| Electron-donating groups (e.g., -OCH₃) | Raise HOMO level, decrease band gap | Hole-transport materials in OLEDs |
| Electron-withdrawing groups (e.g., -CN, -NO₂) | Lower LUMO level, decrease band gap | Electron-transport materials in organic electronics |
| Long alkyl chains (e.g., -C₈H₁₇) | Increase solubility in organic solvents | Solution-processable electronic devices |
| Chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine) | Induce specific helicity, enhance chiroptical response | Chiral sensors, circularly polarized light emitters |
Elucidating Complex Supramolecular Assemblies
Supramolecular chemistry investigates the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org These interactions govern the self-assembly of molecules into complex and often functional architectures. nih.gov
The unique saddle-shaped and helical structures of this compound and its analogues make them fascinating building blocks for supramolecular chemistry. rsc.org Research on related circulenes has shown that these warped nanocarbons can form hyperbolic molecular belts capable of binding anions, such as chloride, within their cavities. researchgate.net This demonstrates the potential of this compound to act as a host molecule in host-guest chemistry, where it selectively binds smaller guest molecules or ions. wikipedia.orgresearchgate.netnih.gov The formation of these host-guest complexes can be used to encapsulate reactive species or to build intricate, multi-component systems like Russian Doll complexes. nitschkegroup-cambridge.com
Future research should focus on:
Controlling Self-Assembly: Investigating how solvent, temperature, and the introduction of specific functional groups can be used to control the self-assembly of this compound into desired supramolecular structures, such as nanotubes, vesicles, or extended networks.
Host-Guest Systems: Exploring the binding selectivity of the this compound cavity for a variety of guest molecules and ions, with potential applications in sensing, sequestration of pollutants, or catalysis. thno.org
Advanced Characterization: Utilizing advanced techniques like solid-state NMR and high-resolution microscopy to fully characterize the three-dimensional structures of complex this compound-based supramolecular assemblies. nih.gov
Broadening Applications in Emerging Technologies
The distinctive properties of this compound make it a promising candidate for a range of emerging technologies, which encompass newly developed and advancing fields like nanotechnology, biotechnology, and artificial intelligence. wcu.edu.etresearchgate.netscribd.comresearchgate.net
In molecular electronics , which aims to use single molecules or small groups of molecules as electronic components, the rigid, π-conjugated framework of this compound is highly attractive. uni-mainz.denih.govsnu.ac.krrealitycheck.vip Its structure could allow it to function as a "molecular wire" to conduct electrical current at the nanoscale. snu.ac.kr The development of functional derivatives could lead to molecular switches or memory elements, where the molecule's conductance state can be altered by an external stimulus. snu.ac.kr
In nanotechnology , this compound-based supramolecular assemblies could be used to construct precisely defined nanostructures. researchgate.net The self-assembly of these molecules could lead to the formation of porous materials with applications in gas storage or separation. researchgate.net The warped, octagon-containing structure is a key feature in predicted "dream materials" like Mackay-Terrones crystals, which are theorized to have extraordinary mechanical and electronic properties. researchgate.netnih.gov
Future work should aim to:
Fabricate Molecular Devices: Develop techniques to integrate single this compound molecules into electronic circuits to measure their charge transport properties and demonstrate their function as electronic components. nih.gov
Develop Chemo-sensors: Functionalize this compound with receptor sites that change their optical or electronic properties upon binding to a specific analyte, leading to highly sensitive and selective chemical sensors.
Explore Energy Applications: Investigate the use of this compound derivatives in organic photovoltaics (OPVs) or as components in materials for energy storage, leveraging their tunable electronic properties and robust structures. findaphd.com
Q & A
Q. What are the primary synthetic routes for octaphenylene, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via two methods:
- Scholl Reaction : Cyclic this compound precursors undergo oxidative cyclodehydrogenation using catalysts like Cu(OTf)₂ and AlCl₃ in CS₂, yielding saddle-shaped derivatives (e.g., tetrabenzo[8]circulenes). However, yields are often low (~7%) due to competing side reactions .
- Oxidative Coupling : CuCl₂-mediated coupling of dilithiobiphenyl salts generates tetraphenylene intermediates (19% yield), followed by CuBr₂-driven coupling to produce this compound (4% isolated yield). Purity depends on rigorous purification via column chromatography and NMR validation . Recommendation : Optimize catalyst ratios (e.g., AlCl₃:Cu(OTf)₂ = 2:1) and solvent polarity to suppress oligomerization.
Q. Which spectroscopic and crystallographic techniques are critical for confirming this compound’s structure?
- X-ray Crystallography : Resolves saddle-shaped or helical conformations, critical for verifying bond angles and steric strain .
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., upfield shifts for inner-ring protons in helicenes).
- Mass Spectrometry (HRMS) : Validates molecular weight (±0.001 Da tolerance) to distinguish from oligomeric byproducts . Data Contradiction Tip : If NMR and X-ray data conflict (e.g., unexpected symmetry), re-examine sample purity or consider dynamic behavior in solution .
Q. How can computational methods (e.g., DFT) predict this compound’s electronic properties?
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level model HOMO-LUMO gaps and aromaticity. Compare computed UV-Vis spectra with experimental data to validate π-conjugation effects. Discrepancies >10 nm suggest incomplete basis sets or solvent effects unaccounted for .
Advanced Research Questions
Q. What strategies mitigate low yields in this compound synthesis, and how are competing pathways analyzed?
- Mechanistic Studies : Use deuterated solvents (e.g., C₆D₆) to track proton transfer steps in Scholl reactions via in-situ NMR.
- Byproduct Identification : LC-MS/MS isolates oligomers; kinetic studies (e.g., time-resolved FTIR) reveal intermediates like biradicals . Case Study : Substituting AlCl₃ with FeCl₃ increased tetrabenzo[8]circulene yield to 12% by reducing electrophilic aromatic substitution side reactions .
Q. How do steric effects in this compound derivatives influence supramolecular assembly or optoelectronic behavior?
- Steric Maps : Molecular dynamics simulations (AMBER force field) quantify torsional strain in helical this compound, predicting aggregation modes.
- Thin-Film XRD : Correlate crystallinity with charge mobility in field-effect transistors. For example, planar derivatives show µ = 0.1 cm²/Vs vs. helical analogs (µ < 0.01 cm²/Vs) .
Q. What methodologies resolve contradictions between theoretical predictions and experimental data (e.g., redox potentials)?
- Multireference Calculations : CASSCF accounts for diradical character in oxidized states, aligning cyclic voltammetry peaks (±0.05 V error).
- In-situ EPR : Detects paramagnetic intermediates during electrochemical cycling, clarifying discrepancies in HOMO energy levels .
Methodological Best Practices
Q. How should researchers design reproducible synthetic protocols for this compound?
- Detailed Documentation : Report exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere conditions (Ar vs. N₂).
- Supporting Information : Provide raw NMR/FID files, crystallographic CIFs, and HPLC traces to enable independent validation .
Q. What statistical approaches validate structural or functional hypotheses in this compound research?
- Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets to identify outliers (e.g., impurities).
- Error Propagation Models : Quantify uncertainty in crystallographic bond lengths (e.g., ±0.01 Å) when correlating structure with reactivity .
Data Presentation Guidelines
| Parameter | Scholl Reaction | Oxidative Coupling |
|---|---|---|
| Catalyst | Cu(OTf)₂/AlCl₃ | CuBr₂ |
| Solvent | CS₂ | DCM/MeOH |
| Yield | 7% | 4% |
| Key Intermediate | Cyclic this compound | Tetraphenylene (74) |
Note : Avoid overloading figures with chemical structures; limit to ≤3 per graphic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
